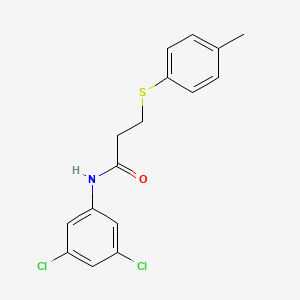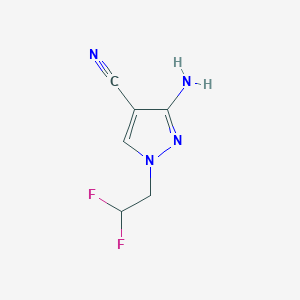
N-(3,5-dichlorophenyl)-3-(p-tolylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dichlorophenyl)-3-(p-tolylthio)propanamide, commonly known as DCTPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTPP belongs to the class of compounds known as amides, which are widely used in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
Environmental Impact and Degradation
One study focused on the movement and retention of propanil, which has a similar structure to N-(3,5-dichlorophenyl)-3-(p-tolylthio)propanamide, in a paddy-riverine wetland system. This research highlighted the herbicide's concentrations in paddy soil and water and its uptake by wetland macrophytes, suggesting potential environmental impacts and bioaccumulation concerns. The study demonstrated the persistence of propanil in various environmental compartments and its potential risks to human health via the consumption of contaminated wetland plants (Perera, Burleigh, & Davis, 1999).
Synthesis and Characterization
Research on related compounds such as N-(2-Chlorophenyl)-(1-Propanamide) has provided insights into their synthesis, crystallization, and characterization, including single-crystal growth by slow evaporation techniques and analysis through UV-Vis, IR, NMR, and powder XRD techniques. These studies contribute to the broader understanding of the structural and optical properties of similar compounds, informing potential applications in materials science and organic electronics (Prabhu et al., 2001).
Photocatalytic Degradation
The photocatalytic degradation of propanil (N-(3,4-dichlorophenyl)propanamide) and its efficacy under both UV-A and solar light have been explored. This research is crucial for understanding the environmental fate of such compounds and their breakdown products. Studies indicate that photocatalytic degradation involves ring hydroxylation and cleavage, leading to mineralization to less harmful products like CO2, which has implications for environmental remediation strategies (Sturini, Fasani, Prandi, & Albini, 1997).
Antimicrobial Properties
The synthesis and evaluation of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been investigated for their antibacterial and antifungal activities. Such studies are pivotal in identifying new candidates for antimicrobial agents and understanding the structure-activity relationships of these compounds (Baranovskyi et al., 2018).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-2-4-15(5-3-11)21-7-6-16(20)19-14-9-12(17)8-13(18)10-14/h2-5,8-10H,6-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEMCOYXBPLZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)
![9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2584497.png)
![3-[[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2584498.png)

![4-(2-{[(2-fluoroanilino)carbothioyl]amino}ethyl)-N-(2-fluorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2584502.png)
![4-ethyl-3-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2584503.png)
![{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2584504.png)


